molecular formula C8H6FNO B1343651 6-Fluoro-1H-indol-4-ol CAS No. 885521-04-0

6-Fluoro-1H-indol-4-ol

Cat. No. B1343651
M. Wt: 151.14 g/mol
InChI Key: SNYCTSGFMQCPNU-UHFFFAOYSA-N
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Description

“6-Fluoro-1H-indol-4-ol” is a chemical compound with the molecular formula C8H6FNO . It is an indole derivative, which is a class of compounds that have been recognized for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-1H-indol-4-ol” consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a hydroxyl group at the 4-position .

Scientific Research Applications

HIV-1 Inhibition

One of the significant applications of fluoroindoles is in the development of HIV-1 inhibitors. Indole derivatives, including fluoroindoles, have shown promising results in interfering with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. The study by Wang et al. (2003) highlights the discovery of BMS-378806, a 7-azaindole derivative, which exhibits improved pharmaceutical properties while retaining HIV-1 inhibitory profiles Discovery of 4-benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): a novel HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions.

Synthesis of Novel Compounds

Rao et al. (2019) demonstrated the catalytic activity of nickel ferrite nanoparticles in synthesizing novel oxazol-5(4H)-one derivatives from fluoroindole, highlighting the potential of fluoroindoles in organic synthesis and their biological activities Catalytic activity of nickel ferrite nanoparticles in synthesis of 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one and its evaluate the biological activity.

Antimicrobial and Antiproliferative Activities

Studies have also focused on the synthesis of heterocycles from fluoroindoles for evaluating their antimicrobial, antiinflammatory, and antiproliferative activities. Narayana et al. (2009) explored derivatives of fluoroindole for these biological activities, emphasizing the diverse potential of fluoroindoles in pharmaceutical applications Synthesis and Studies on Antimicrobial, Antiinflammatory and Antiproliferative Activities of Heterocycles Derived from 4‐/5‐/6‐/7‐Nitro/5‐Fluoro/Chloro/Bromoindole‐2‐carbohydrazides.

Antitumor Agents

Fluoroindoles are also being studied as antitumor agents. Gu et al. (2017) synthesized a series of novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluated their in vitro antitumor activities, and characterized their DNA binding properties. These studies indicate the potential of fluoroindoles in the development of new antitumor drugs Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives.

Material Science Applications

Li et al. (2023) developed a Rh(III)-catalyzed defluorinative annulation process for synthesizing 6-fluoro-indolo[2,1-a]isoquinolines, demonstrating the utility of fluoroindoles in the synthesis of fluorinated heterocycles with potential applications in material science and as luminescent materials Synthesis of Mono-Fluorinated Heterocylces with a Ring-Junction Nitrogen Atom via Rh(III)-Catalyzed CF3-Carbenoid C−H Functionalization and Defluorinative Annulation.

Future Directions

Indole derivatives, including “6-Fluoro-1H-indol-4-ol”, have immense potential for further exploration due to their diverse biological activities . Future research could focus on developing new synthesis methods, investigating their mechanisms of action, and evaluating their therapeutic potential.

properties

IUPAC Name

6-fluoro-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYCTSGFMQCPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646246
Record name 6-Fluoro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1H-indol-4-ol

CAS RN

885521-04-0
Record name 6-Fluoro-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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